5-Cyano-2-hydroxybenzoic acid 5-Cyano-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 10435-57-1
VCID: VC21277133
InChI: InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12)
SMILES: C1=CC(=C(C=C1C#N)C(=O)O)O
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

5-Cyano-2-hydroxybenzoic acid

CAS No.: 10435-57-1

Cat. No.: VC21277133

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-2-hydroxybenzoic acid - 10435-57-1

Specification

CAS No. 10435-57-1
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 5-cyano-2-hydroxybenzoic acid
Standard InChI InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12)
Standard InChI Key XUNYRQCTAPBWCF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)C(=O)O)O
Canonical SMILES C1=CC(=C(C=C1C#N)C(=O)O)O

Introduction

Chemical Structure and Identification

5-Cyano-2-hydroxybenzoic acid is a derivative of benzoic acid with a structural formula of C8H5NO3 and a molecular weight of 163.13 g/mol. The compound features a benzene ring with three key functional groups: a hydroxyl group (-OH) at position 2, a carboxyl group (-COOH) attached directly to the ring, and a cyano group (-C≡N) at position 5. This arrangement of functional groups contributes to the compound's chemical reactivity and potential applications.

Identification Parameters

The compound is cataloged with the following identifiers:

ParameterValue
CAS Number10435-57-1
IUPAC Name5-cyano-2-hydroxybenzoic acid
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
SMILES NotationC1=CC(=C(C=C1C#N)C(=O)O)O
InChIInChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12)
InChIKeyXUNYRQCTAPBWCF-UHFFFAOYSA-N
PubChem Compound ID13026935

Physical and Chemical Properties

5-Cyano-2-hydroxybenzoic acid exists as a solid at ambient temperature and exhibits limited solubility in common organic solvents. The presence of the hydroxyl group adjacent to the carboxyl group allows for intramolecular hydrogen bonding, which influences the compound's physical properties and chemical reactivity.

Spectroscopic Characteristics

Mass spectrometry data for 5-cyano-2-hydroxybenzoic acid reveals several characteristic adducts with their corresponding mass-to-charge ratios and predicted collision cross-section values:

Adductm/zPredicted CCS (Ų)
[M+H]+164.03423132.2
[M+Na]+186.01617143.5
[M+NH4]+181.06077136.0
[M+K]+201.99011136.1
[M-H]-162.01967125.3
[M+Na-2H]-184.00162135.1
[M]+163.02640130.8
[M]-163.02750130.8

These spectroscopic parameters are valuable for analytical identification and characterization of the compound in research settings .

Solubility and Solution Behavior

5-Cyano-2-hydroxybenzoic acid is generally sparingly soluble in common organic solvents, which impacts its isolation and purification techniques. The compound's solubility characteristics are influenced by both the polar functional groups (-OH and -COOH) and the relatively non-polar cyano group. This combination of functional groups creates a molecule with interesting solubility properties that can be leveraged in various applications.

Structural Comparison with Related Compounds

The molecular formula C8H5NO3 is shared by multiple compounds, including various isomers and structurally distinct molecules. Among these, several benzoic acid derivatives with cyano and hydroxyl substituents are notable for their structural relationship to 5-cyano-2-hydroxybenzoic acid.

Isomeric Comparison

Several positional isomers share the same molecular formula with 5-cyano-2-hydroxybenzoic acid:

CompoundKey Structural DifferencePatent Count
5-cyano-2-hydroxybenzoic acidCyano at position 5, hydroxyl at position 2221
4-cyano-3-hydroxybenzoic acidCyano at position 4, hydroxyl at position 349
3-cyano-5-hydroxybenzoic acidCyano at position 3, hydroxyl at position 534

The positional relationship between the functional groups significantly impacts the physical properties, reactivity, and potential applications of these isomers .

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